2-Amino-5-nitrobenzenethiol

Overview

Description

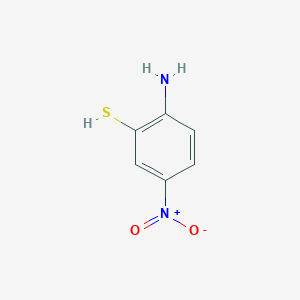

2-Amino-5-nitrobenzenethiol is an organic compound with the molecular formula C6H6N2O2S. It is characterized by the presence of amino and nitro functional groups attached to a benzene ring, along with a thiol group. This compound is typically a pale-yellow to yellow-brown solid and is known for its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-nitrobenzenethiol can be achieved through various methods. One common approach involves the nitration of 2-Aminobenzenethiol. This process typically requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-nitrobenzenethiol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

Oxidation: The thiol group can be oxidized to a disulfide or sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.

Oxidation: Hydrogen peroxide (H2O2), other oxidizing agents.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Reduction: 2-Amino-5-aminobenzenethiol.

Oxidation: 2-Amino-5-nitrobenzenesulfonic acid.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Dye Intermediate

One of the primary applications of 2-amino-5-nitrobenzenethiol is as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles, plastics, and inks due to their vibrant colors and stability. The compound serves as a key building block in the production of various dye formulations, enhancing color properties and performance .

Pharmaceutical Applications

this compound has been investigated for its potential therapeutic properties. It has been identified as a precursor for synthesizing biologically active compounds, including those with anticancer properties. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .

Material Science

Nanotechnology and Sensors

In nanotechnology, this compound has been utilized in the fabrication of nanosensors. Its thiol group allows for strong bonding with metal nanoparticles, which can enhance sensor sensitivity and selectivity. This application is particularly relevant in detecting environmental pollutants and biological agents .

Electrochemical Applications

The compound has also been explored for use in electrochemical sensors due to its redox properties. It can facilitate electron transfer processes, making it suitable for applications in biosensing and environmental monitoring .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrobenzenethiol involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents. The thiol group can form disulfide bonds, which are crucial in various biochemical processes .

Comparison with Similar Compounds

- 2-Amino-4-nitrobenzenethiol

- 2-Amino-3-nitrobenzenethiol

- 2-Amino-6-nitrobenzenethiol

Comparison: 2-Amino-5-nitrobenzenethiol is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

2-Amino-5-nitrobenzenethiol (C6H6N2O2S), also known as 2-amino-5-nitrothiophenol, is a compound of significant interest in both medicinal chemistry and toxicology. Its biological activity has been investigated in various studies, revealing its potential applications and associated risks. This article reviews the biological activities, toxicological effects, and relevant research findings concerning this compound.

- Molecular Formula : C6H6N2O2S

- Molecular Weight : 174.19 g/mol

- Structure : The compound features an amino group (-NH2), a nitro group (-NO2), and a thiol group (-SH) attached to a benzene ring.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study focusing on its derivatives showed effective antibacterial activity against various strains, suggesting its potential use as an antibacterial agent. The compound was synthesized and tested, yielding promising results with minimum inhibitory concentrations (MICs) comparable to known antibiotics .

Mutagenicity and Genotoxicity

The genotoxic potential of this compound has been evaluated through various assays. It has been reported to induce mutations in bacterial systems such as Salmonella typhimurium and to cause chromosomal aberrations in mammalian cell lines. Specifically, the compound's ability to induce sister chromatid exchanges highlights its mutagenic potential .

| Test System | Effect Observed | Reference |

|---|---|---|

| Salmonella typhimurium | Induced mutations | |

| Chinese hamster ovary cells | Chromosomal aberrations | |

| Mouse lymphoma L5178Y cells | Induced sister chromatid exchange |

Toxicological Profile

The toxicological profile of this compound indicates several adverse effects upon exposure. In animal studies, high doses have been linked to reduced survival rates and the development of tumors in specific organs, particularly in long-term exposure scenarios. The compound's LD50 values suggest it has a relatively high acute toxicity, with values greater than 4000 mg/kg in rats via oral administration .

Long-term Exposure Studies

A notable study involved administering varying doses of this compound to Fischer 344/N rats over an extended period. Results indicated a dose-related increase in mortality and the incidence of pancreatic tumors among high-dose groups. This study underscores the compound's potential carcinogenic effects .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Amino-5-nitrobenzenethiol derivatives in high yields?

Methodological Answer: High-yield synthesis of this compound derivatives can be achieved using 2-amino-benzenethiol derivatives (5 mmol) and dimethylacetamide (DMA) derivatives (10 mmol) in the presence of imidazolium chloride as a catalyst. Control experiments suggest that maintaining stoichiometric ratios and reaction temperatures between 80–100°C enhances efficiency. Yields exceeding 75% are reported under these conditions .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: Avoid long-term storage due to oxidative and hydrolytic degradation risks. Store in airtight, light-resistant containers at –20°C, with aliquots prepared to minimize freeze-thaw cycles. Degradation products can introduce experimental variability; verify purity via HPLC or TLC before use .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the amine (–NH₂) and thiol (–SH) functional groups.

- FT-IR to identify nitro (–NO₂) stretching vibrations (~1520 cm⁻¹) and thiol S–H bonds (~2550 cm⁻¹).

- Mass spectrometry (MS) to validate molecular weight and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., ACD/Labs Percepta) for accuracy .

Q. How can researchers mitigate hazards associated with this compound?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, goggles).

- Follow OSHA and WHMIS 2015 guidelines for chemical handling.

- In case of inhalation, relocate to fresh air and contact a poison control center immediately. Dispose of waste via certified hazardous material protocols .

Q. What solvents are compatible with this compound in synthetic applications?

Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) are ideal for reactions involving nitro and thiol groups. Avoid protic solvents (e.g., water, ethanol) unless stabilized by buffering agents, as they may promote hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for this compound-based syntheses?

Methodological Answer: Design control experiments to isolate intermediates (e.g., via quenching at timed intervals) and analyze them using LC-MS or in situ IR. For example, trapping thiolate intermediates with alkylating agents can clarify whether nucleophilic aromatic substitution or radical pathways dominate .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and simulate reaction trajectories. Software like Gaussian or ORCA can predict regioselectivity in nitro-group reactions, validated against experimental kinetic data .

Q. How does the nitro group influence the stability of this compound under varying pH conditions?

Methodological Answer: Conduct pH-dependent stability assays (pH 3–11) using UV-Vis spectroscopy to monitor absorbance shifts at λ_max ≈ 320 nm (nitro group). Buffered solutions at pH 7–9 show optimal stability, while acidic conditions (<pH 5) accelerate thiol oxidation .

Q. What strategies improve the selectivity of this compound in multi-step syntheses?

Methodological Answer:

- Protective group chemistry : Temporarily mask the thiol (–SH) with trityl or acetyl groups to prevent undesired disulfide formation.

- Catalytic tuning : Use Pd/C or Cu(I) catalysts to direct coupling reactions (e.g., Ullmann or Suzuki-Miyaura) at the nitro-substituted position .

Q. How can researchers validate the environmental impact of this compound degradation byproducts?

Methodological Answer: Perform ecotoxicity assays using Daphnia magna or algal models to assess LC₅₀ values. Combine with HPLC-MS/MS to identify degradation products (e.g., nitroso or sulfonic acid derivatives) and quantify their persistence in water/sediment systems .

Properties

IUPAC Name |

2-amino-5-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDSRXSZJCJVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450796 | |

| Record name | 2-Amino-5-nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-98-1 | |

| Record name | 2-Amino-5-nitrobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.